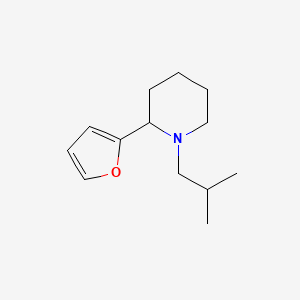
2-(Furan-2-yl)-1-isobutylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1-isobutylpiperidine is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which combines a furan ring with a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-isobutylpiperidine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling of Furan and Piperidine Rings: The final step involves coupling the furan ring with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the furan ring is activated by a leaving group, and the piperidine ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-isobutylpiperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The piperidine ring can be reduced to form a saturated piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)-1-isobutylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-isobutylpiperidine involves its interaction with specific molecular targets in the body. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(Furan-2-yl)ethylamine: Contains an ethylamine group instead of a piperidine ring.
2-(Furan-2-yl)benzene: Contains a benzene ring instead of a piperidine ring.
Uniqueness
2-(Furan-2-yl)-1-isobutylpiperidine is unique due to its combination of a furan ring and a piperidine ring. This structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C13H21NO/c1-11(2)10-14-8-4-3-6-12(14)13-7-5-9-15-13/h5,7,9,11-12H,3-4,6,8,10H2,1-2H3 |
InChI Key |
GHMFLMLYUNSWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
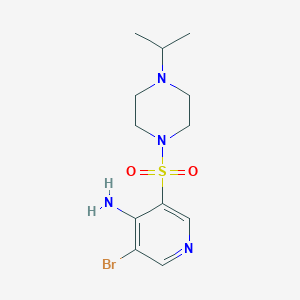
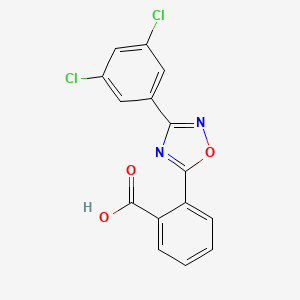
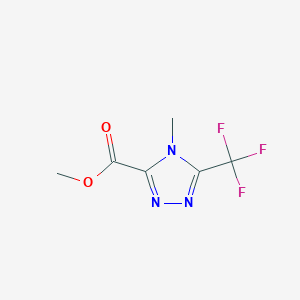

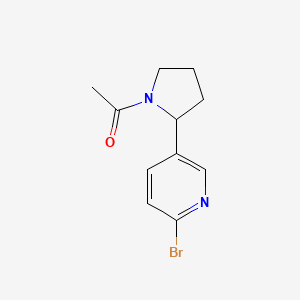

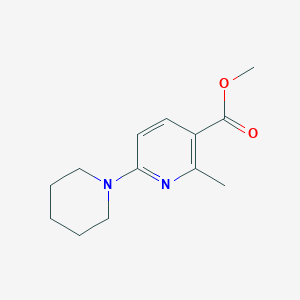
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)

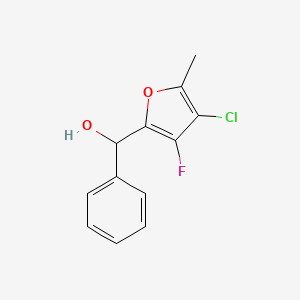
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
